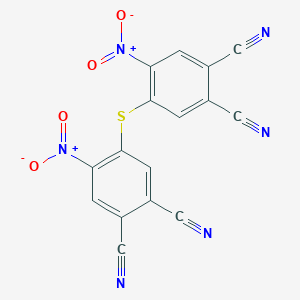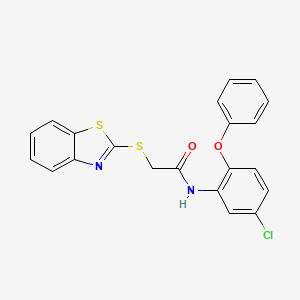![molecular formula C21H24N6 B10872810 7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10872810.png)
7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly synthesis route .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can also facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using air oxygen and CuBr/1,10-phenanthroline system.
Reduction: Reduction reactions typically involve hydride donors such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2
Catalysts: CuBr/1,10-phenanthroline, CuOx-ZnO/Al2O3-TiO2
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It acts as an inhibitor for Janus kinases (JAK1, JAK2), making it a potential candidate for treating autoimmune diseases and cancers.
Biological Studies: The compound is used in studying signal transduction pathways and cellular homeostasis.
Material Science: It is utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The compound exerts its effects primarily through inhibition of Janus kinases (JAK1, JAK2). Upon binding to these kinases, it prevents the phosphorylation of specific tyrosine residues on cytokine receptors, thereby inhibiting the downstream signaling pathways that lead to gene transcription . This mechanism is crucial in regulating immune responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Filgotinib: Another JAK inhibitor with a similar triazolopyrimidine backbone.
CEP33779: A highly effective inhibitor of type I and II Janus kinases.
LY3104607: A GPR40 receptor inhibitor with a triazolopyrimidine structure.
Uniqueness
7-Cycloheptyl-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique cycloheptyl and dimethyl substitutions, which enhance its binding affinity and specificity towards JAK kinases. This structural uniqueness contributes to its potent biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N6 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
10-cycloheptyl-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H24N6/c1-14-15(2)27(16-9-5-3-4-6-10-16)20-18(14)21-24-19(25-26(21)13-23-20)17-11-7-8-12-22-17/h7-8,11-13,16H,3-6,9-10H2,1-2H3 |
InChI Key |
YVOPRTZFRKPUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)C5CCCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]propylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10872729.png)

![N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide](/img/structure/B10872740.png)
![2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B10872742.png)
![1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B10872749.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872762.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872779.png)
![12-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10872781.png)
![N-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)pyridine-4-carboxamide](/img/structure/B10872783.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872789.png)
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10872794.png)


![5-chloro-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10872809.png)
